molecular formula C18H18N8O2 B2609260 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-10-7

3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2609260
CAS No.: 2034478-10-7
M. Wt: 378.396
InChI Key: OYNFZCDGCJJOST-UHFFFAOYSA-N
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Description

5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound with the molecular formula C7H8N4 . It has been studied for various applications in drug design .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been explored in different areas of drug design . The predominant access to these compounds is still the [3 + 3] cyclocondensation of two bidentate synthons .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . Its ring system is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . Its metal-chelating properties have also been exploited to generate candidate treatments for cancer and parasitic diseases .


Physical and Chemical Properties Analysis

The physical and chemical properties of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are not specifically mentioned in the sources I found .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry has explored various synthesis routes for novel azolo[1,5-a]pyrimidine, benzo[4,5]imidazo[1,2-a]pyrimidine, and other related heterocycles. For instance, reactions with heterocyclic amidines have led to the synthesis of new pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, highlighting the utility of this compound in generating structurally diverse heterocycles with potential pharmaceutical applications (Elmaati, 2002).

Antimicrobial Activities

Compounds derived from the core structure of "3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" have been investigated for their antimicrobial properties. For example, the synthesis and antimicrobial activity studies of heterocycles incorporating the pyrazolopyridine moiety have demonstrated that certain derivatives exhibit promising antimicrobial effects, contributing to the search for new antimicrobial agents (Abu-Melha, 2013).

Applications in Medicinal Chemistry

The compound's structural motifs are integral to medicinal chemistry research, where the synthesis of novel heterocycles aims to explore therapeutic potentials. Studies on cardiovascular agents have identified derivatives of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems that show significant coronary vasodilating and antihypertensive activities, underscoring the compound's relevance in developing cardiovascular drugs (Sato et al., 1980).

Innovative Synthetic Methodologies

Innovations in synthetic chemistry methodologies utilizing this compound have led to the development of novel synthetic routes and catalytic systems. For instance, the utility of enaminonitriles in heterocyclic synthesis demonstrates the compound's versatility in creating new pyrazole, pyridine, and pyrimidine derivatives, which are crucial for pharmaceutical research and development (Fadda et al., 2012).

Safety and Hazards

The safety and hazards of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine are not specifically mentioned in the sources I found .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . It has been used in the design of various drugs and has the potential for further exploration in this field .

Mechanism of Action

Target of Action

The primary target of the compound 3-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .

Mode of Action

The compound this compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This inhibits the kinase activity of CDK2, leading to a halt in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it prevents the transition from the G1 phase to the S phase, thereby halting DNA replication . This leads to cell cycle arrest and potentially induces apoptosis .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it has sufficient bioavailability to reach its target within the cell .

Result of Action

The result of the action of this compound is the inhibition of cell proliferation . By inhibiting CDK2, the compound prevents cell cycle progression, leading to cell cycle arrest . This can induce apoptosis, resulting in the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules in the cell can impact the compound’s ability to reach and bind to its target .

Properties

IUPAC Name

3-[1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8O2/c1-11-8-12(2)26-18(22-11)23-15(24-26)17(27)25-7-3-4-13(10-25)28-16-14(9-19)20-5-6-21-16/h5-6,8,13H,3-4,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNFZCDGCJJOST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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